Product packaging for 2-Amino-2,6-dideoxy-D-glucose(Cat. No.:CAS No. 6018-53-7)

2-Amino-2,6-dideoxy-D-glucose

Cat. No.: B1205273
CAS No.: 6018-53-7
M. Wt: 163.17 g/mol
InChI Key: NTBYIQWZAVDRHA-JGWLITMVSA-N
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Description

2-Amino-2,6-dideoxy-D-glucose, also known as D-quinovosamine, is a deoxy amino sugar that serves as a structurally critical component of bacterial lipopolysaccharides (LPS) and O-antigens . It is specifically characterized as a constituent of the LPS in Pseudomonas aeruginosa immunotype 4 and is also found in the immunotypes 3 and 5, as well as in the O-antigens of Vibrio cholerae . In these complex glycans, it contributes to the antigenic diversity and molecular identity of bacterial strains . The compound is also relevant in the study of Gram-positive bacteria, such as Bacillus cereus , where its biosynthetic pathway from UDP-N-acetylglucosamine has been identified . Researchers utilize this compound to investigate bacterial virulence, host-pathogen interactions, and the biosynthesis of complex polysaccharides. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4 B1205273 2-Amino-2,6-dideoxy-D-glucose CAS No. 6018-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6018-53-7

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

NTBYIQWZAVDRHA-JGWLITMVSA-N

SMILES

CC(C(C(C(C=O)N)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O

Canonical SMILES

CC(C(C(C(C=O)N)O)O)O

Synonyms

6-desoxy-D-glucosamine
6-desoxy-D-glucosamine hydrochloride
quinovosamine

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Presence in Bacterial Polysaccharides

D-quinovosamine is a key component of bacterial polysaccharides, contributing to the structural diversity and, consequently, the antigenicity of the bacterial cell surface.

O-Antigens of Lipopolysaccharides (LPS) in Gram-Negative Bacteria

In Gram-negative bacteria, the O-antigen, or O-polysaccharide, is the outermost part of the LPS molecule and is a major determinant of the bacterium's serological specificity. D-quinovosamine and its derivatives are found in the O-antigen repeating units of several pathogenic and non-pathogenic species.

The lipopolysaccharide of smooth-type Brucella species is a crucial virulence factor. The core oligosaccharide region of Brucella LPS has been shown to contain 2-amino-2,6-dideoxy-D-glucose (quinovosamine). koreamed.orgasm.org Specifically, in Brucella abortus and Brucella melitensis, this sugar is part of the core region that links the lipid A to the O-chain. koreamed.orgcabidigitallibrary.org The O-chain itself is primarily a homopolymer of N-formylperosamine, but the presence of quinovosamine in the core is a conserved feature. asm.orgcabidigitallibrary.org

Component NameLocation in LPSBrucella Species
This compound (Quinovosamine)Core OligosaccharideB. abortus, B. melitensis koreamed.orgasm.orgcabidigitallibrary.org
N-formylperosamineO-ChainB. abortus, B. melitensis asm.orgcabidigitallibrary.org
GlucoseCore OligosaccharideB. abortus, B. melitensis koreamed.orgasm.org
MannoseCore OligosaccharideB. abortus, B. melitensis koreamed.orgasm.org
GlucosamineCore OligosaccharideB. abortus, B. melitensis koreamed.orgasm.org
3-deoxy-D-manno-2-octulosonic acid (KDO)Core OligosaccharideB. abortus, B. melitensis asm.org

The marine bacterium Pseudoalteromonas rubra ATCC 29570T possesses an O-polysaccharide with a complex structure containing rare sugar derivatives. nih.gov Analysis of its LPS revealed the presence of 2-acetamido-2,6-dideoxy-D-glucose (N-acetyl-D-quinovosamine) as a component of its O-antigen. researchgate.net Another study on Pseudoalteromonas rubra ATCC 29570T identified a 4-keto hexose (B10828440) derivative, 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose, within its O-polysaccharide structure. nih.gov

Component NameFormStrain
2-acetamido-2,6-dideoxy-D-glucoseN-acetylated (D-QuiNAc)P. distincta KMM 638 researchgate.net
2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose4-keto hexose derivativeP. rubra ATCC 29570T nih.gov
2-acetamidino-3-acetamido-2,3-dideoxy-L-galacturonic acidDi-N-acyl uronic acid derivativeP. rubra ATCC 29570T nih.gov
2-acetamido-3-(N-malyl)amino-2,3-dideoxy-D-glucuronic acidDi-N-acyl uronic acid derivativeP. rubra ATCC 29570T nih.gov

The O-antigen of Shigella species is highly variable and forms the basis for serotyping. In Shigella boydii type 13, the O-antigen consists of a linear pentasaccharide phosphate (B84403) repeating unit. nih.gov This repeating unit contains two residues of 2-acetamido-2,6-dideoxy-L-glucose (L-QuiNAc), the L-enantiomer of the sugar. nih.gov The presence of this L-form highlights the stereochemical diversity of monosaccharides in bacterial polysaccharides.

Component NameFormStrainRepeating Unit Composition
2-acetamido-2,6-dideoxy-L-glucoseN-acetylated (L-QuiNAc)S. boydii type 13 nih.govTwo residues per pentasaccharide phosphate unit
2-acetamido-2-deoxy-D-glucoseN-acetylated (D-GlcNAc)S. boydii type 13 nih.govTwo residues per pentasaccharide phosphate unit
D-glucose 1-phosphatePhosphorylatedS. boydii type 13 nih.govOne residue per pentasaccharide phosphate unit

This compound (D-quinovosamine) has been identified as a constituent of the lipopolysaccharides of Vibrio cholerae. asm.orgnih.gov It has been found in the O-specific side chain of various strains, including the Inaba serotype. asm.org Furthermore, structural analysis of the LPS from Vibrio cholerae O139 revealed the presence of D-quinovosamine (QuiN) in the core region. nih.gov The biosynthesis of the L-form, UDP-2-acetamido-L-quinovose, has also been studied in Vibrio cholerae serotype O37, indicating the enzymatic machinery for producing different stereoisomers of this sugar exists within the genus. researchgate.net

Component NameLocation in LPSVibrio cholerae Strain/Serotype
This compound (Quinovosamine)O-Specific Side ChainInaba 569B asm.org
This compound (Quinovosamine)Core RegionO139 nih.gov
2-acetamido-L-quinovosePrecursor for O-antigenO37 researchgate.net

Cell Wall Components of Gram-Positive Bacteria

While more commonly associated with the LPS of Gram-negative bacteria, derivatives of 2-amino-2,6-dideoxy-glucose have also been found in Gram-positive bacteria. The cell walls of Gram-positive bacteria are characterized by a thick layer of peptidoglycan and the presence of teichoic acids. wikipedia.org Research has identified the biosynthetic pathway for UDP-N-acetyl-D-quinovosamine (UDP-D-QuiNAc) in Bacillus cereus ATCC 14579. plos.org The identification of an operon containing genes for a UDP-N-acetylglucosamine C4,6-dehydratase and a UDP-4-reductase confirms the capability of this Gram-positive bacterium to synthesize this sugar, suggesting its incorporation into cell surface polysaccharides. plos.org This finding was significant as N-acetylquinovosamine was previously considered a rare sugar primarily found in Gram-negative pathogens. plos.org

OrganismCompound SynthesizedKey Enzymes Identified
Bacillus cereus ATCC 14579UDP-N-acetyl-D-quinovosamine (UDP-D-QuiNAc)UDP-N-acetylglucosamine C4,6-dehydratase (Pdeg), UDP-4-reductase (Preq) plos.org
Bacillus species, including alkaliphilic strains

This compound, also known as bacillosamine in its 2,4-diamino-2,4,6-trideoxy-D-glucose form, was first identified in Bacillus species. oup.comoup.com Its discovery originated from studies on polypeptide synthesis in a strain initially identified as Bacillus subtilis, which was later reclassified as Bacillus licheniformis. oup.comoup.com The compound is a component of bacterial polysaccharides. oup.comoup.com The biosynthesis of this amino sugar in Bacillus involves a series of enzymatic steps. oup.com

Bacillus licheniformis

Bacillus licheniformis is a key organism for the study of this compound. The initial discovery of bacillosamine was in a strain of what was later identified as Bacillus licheniformis. oup.comresearchgate.net This bacterium utilizes glycosyltransferases, such as the UDP-glycosyltransferase (UGT)-YjiC, which are involved in the synthesis of various glycosylated compounds. jmb.or.kr While these enzymes show flexibility towards different sugar donors, their activity highlights the complex carbohydrate metabolism in this species. jmb.or.kr

Incorporation into Bacterial Glycoproteins

A significant function of this compound is its role as a fundamental building block in the intricate structures of bacterial glycoproteins.

N-Linked Glycans in Campylobacter jejuni

In the pathogenic bacterium Campylobacter jejuni, a derivative of this amino sugar, N,N'-diacetylbacillosamine (2,4-diacetamido-2,4,6-trideoxy-D-glucose), serves as the initial carbohydrate in the assembly of N-linked heptasaccharides. ebi.ac.ukmdpi.com This complex glycan is attached to asparagine residues of numerous glycoproteins. oup.comnih.gov The biosynthesis of this crucial linking sugar is a multi-step enzymatic process. ebi.ac.ukuniprot.org The presence of these N-linked glycans on the surface of C. jejuni is considered important for its pathogenesis. mdpi.com

O-Linked Glycans in Neisseria species

In Neisseria species, such as Neisseria gonorrhoeae and Neisseria meningitidis, a derivative of bacillosamine is a component of a trisaccharide that is O-linked to serine residues of flagellar glycoproteins. oup.comoup.com This O-linked glycosylation pathway is responsible for creating complex oligosaccharides that are transferred to specific periplasmic proteins. ebi.ac.uk The enzymes involved in this pathway show a strong preference for their native substrates. ebi.ac.ukgenome.jp

Association with Bioactive Natural Products

The significance of this compound extends to its incorporation into the structures of medically important natural products.

Components of Aminoglycoside Structures (e.g., Kanamycin (B1662678) B)

2,6-diamino-2,6-dideoxy-D-glucose is a key structural component of the aminoglycoside antibiotic Kanamycin B. uomus.edu.iqasm.orgscispace.com This compound is part of what is referred to as Ring I of the kanamycin molecule, which is crucial for its broad-spectrum antibacterial activity. uomus.edu.iq The presence of amino groups at the 2' and 6' positions in Kanamycin B, which corresponds to the structure of 2,6-diamino-2,6-dideoxy-D-glucose, contributes to its higher potency compared to other kanamycin variants like Kanamycin A and C. uomus.edu.iqasm.org

Kanamycin Variant Ring I Sugar Moiety Relative Activity
Kanamycin A6-amino-6-deoxy-D-glucoseLess active than Kanamycin B
Kanamycin B2,6-diamino-2,6-dideoxy-D-glucoseMore active
Kanamycin C2-amino-2-deoxy-D-glucoseLess active than Kanamycin A

This table summarizes the different sugar components in the Kanamycin family and their impact on antibacterial activity. uomus.edu.iqasm.org

Precursors for Specialized Metabolites (e.g., Spinosyns)

The deoxysugar this compound and its derivatives are fundamental building blocks in the biosynthesis of various specialized metabolites, particularly complex antibiotics and insecticides. An activated form, thymidine (B127349) diphosphate (B83284) (TDP)-4-keto-2,6-dideoxy-D-glucose, serves as a critical branch-point intermediate in the creation of unique sugar moieties that are essential for the biological activity of the parent compounds. researchgate.netnih.gov

Role in Spinosyn Biosynthesis

The most well-documented role of TDP-4-keto-2,6-dideoxy-D-glucose as a precursor is in the biosynthesis of spinosyns, a family of potent insecticidal macrolides produced by the actinomycete Saccharopolyspora spinosa. researchgate.netgoogle.com The spinosyn structure includes two key deoxysugars: D-forosamine and L-rhamnose. The biosynthesis of forosamine (B98537), a highly modified amino sugar (4-N,N-dimethylamino-2,3,4,6-tetradeoxy-D-threo-hexopyranose), proceeds from TDP-4-keto-2,6-dideoxy-D-glucose through a series of enzymatic modifications. researchgate.netutexas.edu

The biosynthetic pathway of D-forosamine diverges from that of L-rhamnose after the formation of the common intermediate TDP-4-keto-6-deoxy-D-glucose. researchgate.net The subsequent steps to synthesize forosamine involve a cascade of enzymes encoded by the spn gene cluster. google.com

Key Enzymatic Steps in Forosamine Biosynthesis from TDP-4-keto-2,6-dideoxy-D-glucose:

C-3 Deoxygenation: The enzyme SpnQ, a TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydratase, catalyzes the removal of the hydroxyl group at the C-3 position. nih.govacs.org This is a crucial step that distinguishes the forosamine pathway. Unlike similar enzymes that require a specific reductase partner, SpnQ can work with general cellular reductases like ferredoxin/ferredoxin reductase. nih.govacs.org

C-4 Transamination: The enzyme SpnR, a PLP-dependent aminotransferase, can catalyze the C-4 transamination of dTDP-4-keto-2,6-dideoxy-alpha-D-glucose to produce dTDP-4-amino-2,4,6-trideoxy-D-glucose. utexas.eduuniprot.org In the main forosamine pathway, the enzyme SpnQ can also exhibit C-4 transaminase activity in the presence of L-glutamate, converting the substrate to TDP-4-amino-2,4,6-trideoxy-D-glucose. utexas.eduacs.org

Further Modifications: Following the key steps of deoxygenation and amination, the intermediate undergoes further processing, including N,N-dimethylation by the methyltransferase SpnS, to yield the final sugar, TDP-D-forosamine. researchgate.netutexas.edu This sugar is then attached to the spinosyn aglycone by the glycosyltransferase SpnP. researchgate.net

The table below summarizes the key genes and enzymes from Saccharopolyspora spinosa involved in the conversion of TDP-4-keto-2,6-dideoxy-D-glucose into D-forosamine.

GeneEnzymeFunction in Forosamine Biosynthesis
spnQTDP-4-keto-2,6-dideoxy-D-glucose 3-dehydrataseCatalyzes C-3 deoxygenation of the sugar intermediate. utexas.edunih.govacs.org
spnRdTDP-4-dehydro-2,3,6-trideoxy-D-glucose 4-aminotransferaseCatalyzes C-4 transamination of various TDP-4-keto-deoxyglucose intermediates. uniprot.org
spnSN,N-dimethyltransferasePerforms the stepwise N-methylation of the amino group at C-4. researchgate.netutexas.edu

Role in Other Specialized Metabolites

Beyond spinosyns, TDP-4-keto-2,6-dideoxy-D-glucose and its immediate precursors are branch points in the biosynthetic pathways of other important natural products.

Aclacinomycin A: In the biosynthesis of the anthracycline antibiotic aclacinomycin A by Streptomyces galilaeus, TDP-4-keto-2,6-dideoxy-D-glucose is an intermediate. mdpi.com It is converted by the 3-dehydratase AknP into TDP-4-keto-2,3,6-trideoxy-D-glucose, a precursor for the deoxysugar L-rhodinose found in the final molecule. mdpi.com

Kijanimicin: The biosynthesis of the complex antibiotic kijanimicin involves two different deoxysugars, L-digitoxose and D-kijanose. rsc.org The pathways for both sugars diverge from the intermediate TDP-2,6-dideoxy-3,4-diketo-D-glucose. The formation of L-digitoxose involves a reduction at C-3 to yield TDP-4-keto-2,6-dideoxy-D-glucose, which is then further processed. rsc.org

Tylosin: In the biosynthesis of the macrolide antibiotic tylosin, the enzyme Tyl1a from Streptomyces fradiae can process TDP-4-keto-2,6-dideoxy-D-glucose, demonstrating a relaxed substrate specificity that holds potential for biosynthetic engineering. nih.gov

The table below details research findings on the role of TDP-4-keto-2,6-dideoxy-D-glucose as a precursor in various metabolites.

Metabolite FamilyProducing OrganismPrecursor IntermediateResulting Sugar MoietyRelated Enzyme(s)
SpinosynsSaccharopolyspora spinosaTDP-4-keto-2,6-dideoxy-D-glucoseD-ForosamineSpnQ, SpnR, SpnS researchgate.netacs.orguniprot.org
AclacinomycinsStreptomyces galilaeusTDP-4-keto-2,6-dideoxy-D-glucoseL-RhodinoseAknP mdpi.com
KijanimicinActinomadura speciesTDP-4-keto-2,6-dideoxy-D-glucoseL-DigitoxoseKijD10 rsc.org
TylosinStreptomyces fradiaeTDP-4-keto-2,6-dideoxy-D-glucose(Used as substrate analog)Tyl1a nih.gov

Biosynthetic Pathways and Enzymology

Elucidation of Enzymatic Reaction Sequences

The biosynthesis of 2-Amino-2,6-dideoxy-D-glucose is a finely tuned process that relies on the sequential action of several key enzymes. These enzymes work in concert to modify the initial sugar precursor, ultimately leading to the desired product.

The journey to this compound begins with the readily available nucleotide sugar precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). marquette.edunih.gov This compound serves as the foundational molecule upon which a series of enzymatic reactions will build. In many bacteria, the biosynthesis of N-acetyl-D-quinovosamine (the acetylated form of this compound) is proposed to start with the 4,6-dehydration of UDP-GlcNAc. nih.govebi.ac.uk This initial step is critical as it sets the stage for the subsequent reduction reaction.

In Rhizobium etli, for instance, the synthesis of the O-antigen, which contains N-acetyl-D-quinovosamine (QuiNAc), is dependent on this pathway. marquette.edu The central metabolite UDP-GlcNAc is the starting point for the synthesis of UDP-QuiNAc, the hypothetical donor of the QuiNAc residue in polysaccharide structures. nih.govebi.ac.uk

A key player in the biosynthesis of the L-isomer of quinovosamine is the multifunctional enzyme WbvB, found in Vibrio cholerae serotype O37. nih.govresearchgate.net WbvB acts as both an epimerase and a dehydratase. researchgate.net It catalyzes the dehydration at the C-4 and C-6 positions of UDP-D-N-acetylglucosamine, as well as epimerization at the C-3 and C-5 positions. nih.govresearchgate.net This intricate series of reactions results in the formation of UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. nih.govresearchgate.net

In a different pathway leading to the D-isomer, a 4,6-dehydratase, such as WbpM from Pseudomonas aeruginosa, converts UDP-GlcNAc into UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose. nih.govnih.gov This 4-keto-6-deoxy intermediate is a crucial branching point in the synthesis of various deoxy sugars. nih.gov

Following the formation of the 4-keto intermediate, a C-4 reductase is required to reduce the keto group at the C-4 position. In the synthesis of UDP-N-acetyl-L-quinovosamine in Vibrio cholerae O37, the enzyme WbvR performs this function. nih.govresearchgate.net WbvR stereospecifically reduces the intermediate UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose to produce UDP-2-acetamido-L-rhamnose. nih.govresearchgate.net

For the D-isomer pathway, the gene wreQ in Rhizobium etli is suggested to encode the 4-reductase. nih.gov When the WreQ protein is added to a reaction mixture containing the 4-keto intermediate and NADH, it catalyzes the formation of UDP-N-acetyl-D-quinovosamine. nih.govebi.ac.uk This confirmed that WreQ possesses UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose 4-reductase activity. nih.gov

The final step in the biosynthesis of UDP-N-acetyl-L-quinovosamine in Vibrio cholerae O37 involves a C-2 epimerase. nih.govresearchgate.net The enzyme WbvD catalyzes the epimerization at the C-2 position of UDP-2-acetamido-L-rhamnose, converting it to UDP-2-acetamido-L-quinovose (UDP-L-QuiNAc). nih.govresearchgate.net Interestingly, WbvD from V. cholerae O37 has been biochemically characterized as a UDP-L-RhaNAc 2-epimerase. researchgate.net

The following table summarizes the key enzymes and their functions in the biosynthesis of both L- and D-isomers of N-acetylquinovosamine.

EnzymeOrganismFunctionSubstrateProduct
WbvB Vibrio cholerae O374,6-Dehydratase / 3,5-EpimeraseUDP-D-N-acetylglucosamineUDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose
WbpM Pseudomonas aeruginosa4,6-DehydrataseUDP-N-acetyl-D-glucosamineUDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose
WbvR Vibrio cholerae O37C-4 ReductaseUDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexuloseUDP-2-acetamido-L-rhamnose
WreQ Rhizobium etliC-4 ReductaseUDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexuloseUDP-N-acetyl-D-quinovosamine
WbvD Vibrio cholerae O37C-2 EpimeraseUDP-2-acetamido-L-rhamnoseUDP-N-acetyl-L-quinovosamine

Identification and Characterization of Key Biosynthetic Genes

The enzymes responsible for the synthesis of this compound are encoded by specific genes that are often found clustered together on the bacterial chromosome.

The genes involved in the synthesis of O-antigens, which often contain deoxysugars, are typically organized into gene clusters. oup.comnih.gov These clusters contain genes for nucleotide sugar synthesis, sugar transferases, and O-unit processing. oup.com For example, the O-antigen gene cluster of Shigella boydii type 13 was found to contain genes for the synthesis of UDP-2-acetamido-2,6-dideoxy-l-glucose.

In Plesiomonas shigelloides, several O-antigen gene clusters have been identified, with proposed biosynthetic pathways for various sugars, including N-acetyl-L-quinovosamine. jmb.or.kr The genes fnlA, qnlA, and qnlB have been implicated in the synthesis of UDP-L-QuiNAc. researchgate.net In some organisms, the genes for housekeeping functions, such as the synthesis of UDP-D-GlcNAc, are located elsewhere on the chromosome. researchgate.net

The table below provides examples of gene clusters and the organisms in which they are found.

OrganismGene ClusterAssociated Sugar
Shigella boydii type 13 O-antigen gene clusterUDP-2-acetamido-2,6-dideoxy-l-glucose
Vibrio cholerae O37 wbv gene cluster (wbvB, wbvR, wbvD)UDP-N-acetyl-L-quinovosamine
Rhizobium etli wre gene cluster (wreV, wreQ, wreU)N-acetyl-D-quinovosamine
Plesiomonas shigelloides O-antigen gene clustersN-acetyl-L-quinovosamine

Sugar Aminotransferases and Their Substrate Specificity (e.g., EC 2.6.1.92)

A critical step in the formation of many amino sugars is the introduction of an amino group, a reaction frequently catalyzed by aminotransferases (transaminases). These enzymes, which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), facilitate the transfer of an amino group from a donor molecule, typically an amino acid, to a keto acid acceptor. nih.govexeter.ac.uk

One such enzyme is UDP-4-amino-4,6-dideoxy-N-acetyl-beta-L-altrosamine transaminase (EC 2.6.1.92). This PLP-dependent protein catalyzes the transfer of the primary amino group from L-glutamate to the C-4 position of various UDP-4-dehydro sugars. genome.jp The enzyme from Bacillus cereus demonstrates a degree of substrate flexibility, acting on UDP-2-acetamido-2,6-dideoxy-beta-L-arabino-hex-4-ulose, UDP-beta-L-threo-pentapyranos-4-ulose, UDP-4-dehydro-6-deoxy-D-glucose, and UDP-2-acetamido-2,6-dideoxy-alpha-D-xylo-hex-4-ulose. genome.jp

Another relevant class of aminotransferases is the dTDP-4-amino-4,6-dideoxy-D-glucose transaminases (EC 2.6.1.33). These enzymes use dTDP-4-amino-4,6-dideoxy-D-glucose and 2-oxoglutarate as substrates to produce dTDP-4-dehydro-6-deoxy-D-glucose and L-glutamate. wikipedia.org The WecE enzyme from E. coli K12, a sugar aminotransferase, utilizes TDP-4-keto-6-deoxy-D-glucose and L-glutamate to produce TDP-4-amino-4,6-dideoxy-D-galactose. nih.gov This highlights that the nucleotide moiety can be a key determinant for substrate specificity in these enzymes. nih.gov

Enzyme ClassEC NumberSubstratesProductsCofactor
UDP-4-amino-4,6-dideoxy-N-acetyl-beta-L-altrosamine transaminase2.6.1.92UDP-4-dehydro sugars, L-glutamateUDP-4-amino sugars, 2-oxoglutaratePyridoxal 5'-phosphate
dTDP-4-amino-4,6-dideoxy-D-glucose transaminase2.6.1.33dTDP-4-amino-4,6-dideoxy-D-glucose, 2-oxoglutaratedTDP-4-dehydro-6-deoxy-D-glucose, L-glutamatePyridoxal phosphate (B84403)
Sugar Aminotransferase (WecE)-TDP-4-keto-6-deoxy-D-glucose, L-glutamateTDP-4-amino-4,6-dideoxy-D-galactose-

Glycosyltransferases Involved in Assembly

Glycosyltransferases are pivotal enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. nih.govboku.ac.at In the context of this compound, these enzymes are responsible for incorporating the sugar into growing polysaccharide chains. nih.gov

For instance, the TDP-N-acetylfucosamine:lipid II N-acetylfucosaminyltransferase (EC 2.4.1.325) is involved in the biosynthesis of the enterobacterial common antigen (ECA), a polysaccharide composed of a repeating trisaccharide unit. ebi.ac.ukuniprot.org This enzyme catalyzes the transfer of Fuc4NAc to a lipid-linked intermediate. ebi.ac.uk The assembly of such complex glycans often occurs on a lipid carrier, such as undecaprenyl phosphate, within the bacterial cell membrane. nih.govresearchgate.net The initiating glycosyltransferase, such as WecA in E. coli, transfers a sugar-1-phosphate to the lipid carrier, after which subsequent glycosyltransferases add further sugar residues to build the repeating unit of the polysaccharide. nih.govnih.gov

Comparative Biosynthesis of Related 2,6-Dideoxyhexoses

The biosynthetic pathways of various 2,6-dideoxyhexoses share common enzymatic strategies, often starting from a common precursor and diverging through the action of specific epimerases, reductases, and aminotransferases.

N-Acetylfucosamine

N-acetyl-L-fucosamine (L-FucNAc), a component of the surface polysaccharides of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, is synthesized from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.govnih.gov The pathway involves a series of enzymatic steps catalyzed by proteins such as WbjB, WbjC, and WbjD in P. aeruginosa. nih.gov WbjB is a bifunctional enzyme that performs 4,6-dehydration and 5-epimerization. nih.gov WbjC then carries out a C-3 epimerization and a C-4 reduction. nih.gov The final step to produce UDP-L-FucNAc involves a C-2 epimerization. nih.gov

N-Acetylquinovosamine

N-acetyl-D-quinovosamine (D-QuiNAc), or 2-acetamido-2,6-dideoxy-D-glucose, is found in the O-antigens of several Gram-negative and some Gram-positive bacteria. marquette.eduplos.orgosti.gov Its biosynthesis typically starts from UDP-GlcNAc. marquette.eduplos.org In Bacillus cereus, the pathway involves two key enzymes: a UDP-GlcNAc C4,6-dehydratase (Pdeg) and a UDP-4-keto-sugar C4-reductase (Preq). plos.orgosti.gov Pdeg converts UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc, which is then reduced by Preq in the presence of NADPH to form UDP-N-acetyl-quinovosamine. plos.orgosti.gov In Rhizobium etli, a novel pathway has been identified where the synthesis of QuiNAc is completed after its 4-keto precursor is linked to a bactoprenyl lipid carrier. nih.gov

N-Acetylrhamnosamine

N-acetyl-L-rhamnosamine (L-RhaNAc) is a rare sugar found in the glycans of some giant viruses, such as Megavirus chilensis. nih.govnyu.edu The biosynthesis of UDP-L-RhaNAc in this virus also begins with UDP-GlcNAc. nih.govnyu.eduacs.org The pathway involves a 4,6-dehydratase 5-epimerase (Mg534) followed by a bifunctional 3-epimerase 4-reductase (Mg535). nih.govnyu.edu This demonstrates that viruses can possess unique biosynthetic pathways for synthesizing uncommon sugars. nih.govnyu.edu

N-Acetylpneumosamine

N-acetyl-L-pneumosamine (L-PneNAc), or 2-acetamido-2,6-dideoxy-L-talose, is an intermediate in the biosynthesis of UDP-L-FucNAc in P. aeruginosa. nih.gov It is formed from UDP-GlcNAc through the coupled reaction of the enzymes WbjB and WbjC. nih.gov The resulting UDP-L-PneNAc can then be converted to UDP-L-FucNAc by the C-2 epimerase WbjD. nih.gov Interestingly, N-acetylpneumosamine itself is incorporated into the capsular polysaccharide of Streptococcus pneumoniae serotype 5. nih.gov

CompoundPrecursorKey Enzymes/StepsOrganism Example
N-Acetylfucosamine UDP-GlcNAc4,6-dehydration, 5-epimerization, 3-epimerization, 4-reduction, 2-epimerizationPseudomonas aeruginosa nih.gov
N-Acetylquinovosamine UDP-GlcNAc4,6-dehydration, 4-reductionBacillus cereus plos.orgosti.gov
N-Acetylrhamnosamine UDP-GlcNAc4,6-dehydration, 5-epimerization, 3-epimerization, 4-reductionMegavirus chilensis nih.govnyu.edu
N-Acetylpneumosamine UDP-GlcNAc4,6-dehydration, 5-epimerization, 3-epimerization, 4-reductionPseudomonas aeruginosa (as intermediate) nih.gov

Metabolic Engineering Strategies for Deoxysugar Production

Metabolic engineering provides a powerful framework for enhancing the production of valuable deoxysugars, including this compound, by harnessing and optimizing the biosynthetic capabilities of microbial hosts. nih.gov The use of genetically tractable organisms, most notably Escherichia coli, as heterologous hosts has become a cornerstone of this approach, allowing for the reconstruction and manipulation of complex biosynthetic pathways. nih.govportlandpress.com These strategies are critical for overcoming the low yields often obtained from native producers and for enabling the generation of novel glycosylated compounds. nih.govnih.gov

A primary goal of metabolic engineering in this context is to increase the intracellular pool of key precursor molecules, thereby driving metabolic flux towards the desired deoxysugar. nih.gov A common target for such efforts is the intermediate TDP-4-keto-6-deoxy-D-glucose, which serves as a crucial branch point in the biosynthesis of many deoxysugars. nih.govnih.govnih.gov By engineering the endogenous pathways that lead to this intermediate in E. coli, researchers have successfully increased the production of heterologous deoxysugars like TDP-L-mycarose and TDP-D-desosamine. nih.govnih.gov

Key metabolic engineering strategies employed for enhancing deoxysugar production include:

Increasing Precursor Supply: This involves up-regulating the expression of genes in pathways that produce essential precursors. For instance, engineering the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway or introducing a heterologous MVA (mevalonate) pathway can boost the supply of isoprenoid precursors. nih.gov Similarly, enhancing the supply of malonyl-CoA is crucial for polyketide-based structures that are often glycosylated with deoxysugars. researchgate.net

Overexpression of Pathway Enzymes: Introducing and overexpressing the genes that encode the biosynthetic enzymes for a specific deoxysugar is a fundamental step. This often involves constructing artificial operons containing all the necessary genes for converting a central metabolite, like glucose-1-phosphate, into the final TDP-deoxysugar. asm.org

Balancing Pathway Gene Expression: Simply overexpressing all genes may not be optimal. Balancing the expression levels of different genes or pathway modules is often necessary to prevent the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the target compound. pnnl.gov

Elimination of Competing Pathways: Knocking out genes that divert metabolic intermediates into competing pathways can significantly increase the flux towards the desired product. nih.gov For example, deleting genes involved in the synthesis of other sugars or storage compounds can free up precursors for deoxysugar biosynthesis.

The successful application of these strategies has been demonstrated in the production of complex glycosylated natural products. For example, an E. coli strain was engineered to produce erythromycin (B1671065) C by introducing 17 heterologous genes from the megalomicin (B10785579) gene cluster, which encode the necessary deoxysugar biosynthetic and tailoring enzymes. asm.org In another study, metabolic engineering of TDP-sugar pathways in E. coli led to a 60-fold increase in the production of erythromycin D compared to the original, non-engineered strain. nih.govnih.gov These successes highlight the potential of using engineered microorganisms as cellular factories for the industrial-scale production of compounds containing deoxysugars. nih.govnih.gov

The development of synthetic biology tools, such as the BioBricks system, has further streamlined the process of cloning and expressing TDP-deoxysugar operons, facilitating the generation of a library of analogues for structure-activity relationship studies. acs.org

Table 1: Examples of Metabolically Engineered E. coli for Deoxysugar-Containing Compound Production

Target Product Engineering Strategy Host Strain Key Genes/Pathways Modified Resulting Titer/Improvement
Erythromycin D (EryD) Metabolic engineering of TDP-sugar pathways, knockout of efflux pump E. coli B Overexpression of TDP-sugar synthesis pathways, knockout of AcrAB 80 mg/L (25-fold increase) nih.gov
Erythromycin A Up-regulation of deoxysugar glycosyltransferase gene, redirection of carbon flux E. coli Increased copy number of glycosyltransferase, pathway redirection 7-fold increase in production gavinpublishers.com
Erythromycin C (Ery C) Expression of 17 heterologous genes for deoxysugar biosynthesis and tailoring E. coli (6dEB producer) Introduction of mycarose (B1676882) and desosamine (B1220255) biosynthetic operons 0.4 mg/L asm.org
6-deoxyerythromycin D (6d-EryD) Co-expression of DEBS and glycosylation pathways E. coli BAP1 Introduction of desosamine and mycarose biosynthesis pathways Measurable production enabling bioassay-guided evolution plos.org
Resveratrol (B1683913) Glucosides Pathway division between two strains to alleviate metabolic burden E. coli (coculture) Separation of resveratrol biosynthesis and glucosylation pathways 92 mg/L pnnl.gov

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches to 2-Amino-2,6-dideoxy-D-glucose

Total synthesis provides a pathway to D-quinovosamine and its derivatives from non-carbohydrate precursors, offering flexibility in structural modifications.

Stereoselective Synthesis from Precursors (e.g., 5-Deoxypentoses via Nitromethane (B149229) Method)

A notable method for the synthesis of this compound and its epimers involves the use of 5-deoxypentoses as starting materials. cdnsciencepub.com The base-catalyzed addition of nitromethane to a 5-deoxypentose, such as 5-deoxy-D-xylose, yields a mixture of 1,6-dideoxy-1-nitro-hexitols. cdnsciencepub.com For instance, the reaction with 5-deoxy-D-xylose produces a nearly equal mixture of 1,6-dideoxy-1-nitro-D-gulitol and 1,6-dideoxy-1-nitro-D-iditol. cdnsciencepub.com

Subsequent chemical transformations of these nitrohexitols lead to the desired amino sugars. The process typically involves:

Acetylation: The mixed nitrohexitols are acetylated to protect the hydroxyl groups. cdnsciencepub.com

Amination: Treatment with methanolic ammonia (B1221849) can introduce an amino group at the C-2 position. cdnsciencepub.com

Modified Nef Reaction: This reaction converts the nitro group into a carbonyl group, which can then be reduced to form the final amino sugar. cdnsciencepub.com

This approach allows for the preparation of various 2-acetamido-2,6-dideoxy sugars, including the gulo- and ido-epimers, which can be separated chromatographically. cdnsciencepub.com

De Novo Synthesis Routes

De novo synthesis offers an alternative to building the sugar backbone from simpler, achiral starting materials. These methods often employ asymmetric catalysis to establish the required stereochemistry. acs.org A flexible de novo route has been developed for producing libraries of 2,6-dideoxy sugars. acs.org This strategy can be advantageous for creating unnatural carbohydrate analogs for various applications. acs.org For example, a de novo synthesis of a building block for the Zwitterionic Polysaccharide A1 (PS A1) has been reported, highlighting the utility of this approach for complex carbohydrate synthesis. mdpi.com

Strategies for Introducing Amino and Deoxy Functionalities

The introduction of the C-2 amino group and the C-6 deoxy functionality onto a pre-existing glucose scaffold is a common and effective strategy for synthesizing D-quinovosamine. nih.gov

Selective Halogenation and Displacement Reactions

Selective halogenation, particularly at the C-6 position, followed by nucleophilic displacement is a widely used technique. cdnsciencepub.comnih.gov The primary hydroxyl group at C-6 is more reactive than the secondary hydroxyls, allowing for selective activation.

A typical sequence involves:

Activation of the C-6 hydroxyl group: This is often achieved by converting it into a good leaving group, such as a tosylate or a halide. nih.govgoogle.com

Nucleophilic substitution: The activated C-6 position is then displaced by a nucleophile. For introducing the deoxy functionality, this can be achieved through reduction of a halide. To introduce an amino group, an azide (B81097) is often used as a nitrogen source, which can be subsequently reduced to the amine. nih.govcdnsciencepub.com

For example, a common method involves the reaction of a protected glucose derivative with a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom at C-6. cdnsciencepub.com This can be followed by displacement with an azide ion and subsequent reduction. nih.gov

Reagent/ReactionPurpose
p-Toluenesulfonyl chloride (TsCl)Activation of C-6 hydroxyl
Sodium iodide (NaI)Halogenation at C-6
Sodium azide (NaN3)Introduction of azide at C-6
Triphenylphosphine (PPh3) / NBSSelective bromination

Reductive Amination Techniques

Reductive amination is a powerful method for introducing an amino group. frontiersin.orgmasterorganicchemistry.com This reaction involves the formation of an imine or oxime from a carbonyl group, followed by its reduction to an amine. masterorganicchemistry.comchim.it In the context of D-quinovosamine synthesis, a ketone can be formed at the C-2 position of a suitable glucose derivative. This ketone can then be reacted with an aminating agent, such as hydroxylamine, to form an oxime, which is then reduced to the desired amino group. researchgate.net

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly effective for selectively reducing imines in the presence of other carbonyl groups. masterorganicchemistry.com

Phthaloylation and Deprotection Strategies at C-6

The use of a phthalimide (B116566) group is a well-established method for introducing a protected amino group. google.com In the synthesis of 6-amino-6-deoxy sugars, the C-6 hydroxyl group is first activated, typically as a tosylate. google.com This is followed by an Sₙ2 substitution with potassium phthalimide. google.com The phthaloyl protecting group is robust but can be selectively removed under specific conditions, most commonly using hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or N,N-dimethylformamide (DMF). google.com This strategy has been successfully applied to various polysaccharide backbones, including cellulose (B213188) and chitin, to introduce a 6-amino-6-deoxy functionality. google.com

Glycosylation Methodologies for Oligosaccharide Assembly

The formation of the glycosidic bond is a critical step in oligosaccharide synthesis. This process involves the reaction of a glycosyl donor, which is a carbohydrate unit with a leaving group at the anomeric (C-1) position, and a glycosyl acceptor, a carbohydrate unit with a free hydroxyl group. nih.gov For this compound, the presence of the amino group at the C-2 position introduces specific challenges and opportunities that influence the choice of synthetic methodologies.

Anomeric Leaving Groups and Promoters

The reactivity of a glycosyl donor is largely determined by the nature of the anomeric leaving group and the promoter used to activate it. nih.govwikipedia.org The selection of this pair is crucial for controlling the yield and, most importantly, the stereoselectivity (α or β) of the newly formed glycosidic linkage.

Common leaving groups employed in the synthesis of 2-amino-2-deoxysugar glycosides include trichloroacetimidates, thioglycosides, glycosyl halides, and phosphates. wikipedia.orgresearchgate.net

Trichloroacetimidates: These are highly versatile and widely used glycosyl donors. They are typically activated under acidic conditions using promoters such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). mdpi.come4journal.com For instance, a 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (a related aminosugar) imidate donor was successfully coupled with a galactose acceptor using TMSOTf as the promoter to yield an α-linked disaccharide. mdpi.com

Thioglycosides: Thioalkyl or thioaryl groups are excellent anomeric leaving groups due to their stability during protecting group manipulations and their activation under specific, mild conditions. wikipedia.org Common promoters for thioglycosides are electrophilic, such as N-iodosuccinimide (NIS) combined with a catalytic amount of an acid like triflic acid (TfOH) or silver triflate (AgOTf). wikipedia.orgmdpi.com A promoter system of Zn(NTf₂)₂/NIS has also been shown to be effective for constructing α-galactosamines. acs.org

Glycosyl Halides: While historically significant, glycosyl halides (bromides and chlorides) are often highly reactive and can be unstable. mdpi.comacs.org They are typically activated by silver or mercury salts. wikipedia.org Glycosyl iodides, often generated in situ, are very reactive and can participate in Sₙ2-like reactions to form β-linked products. acs.org

Phosphates: Glycosyl phosphates serve as effective donors, mimicking natural glycosylation processes. wikipedia.org They can be activated by TMSOTf to promote glycosylation, as demonstrated in the synthesis of a trisaccharide containing a 2-amino-2,6-dideoxy sugar derivative. mdpi.com

Oxazolines: 2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline derivatives can act as glycosyl donors for 2-acetamido-2-deoxy-β-D-glucopyranosides. These reactions can be promoted by species such as Yb(OTf)₃ or copper(II) salts, offering a mild and efficient route to β-glycosides. researchgate.net

The choice of promoter is not only tied to the leaving group but also influences the stereochemical outcome. Lewis acids are common promoters that activate the leaving group, facilitating the formation of an intermediate oxocarbenium ion which is then attacked by the nucleophilic acceptor. e4journal.com

Anomeric Leaving GroupClassTypical Promoter(s)
TrichloroacetimidateImidateTrimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂)
Thioglycoside (e.g., S-ethyl, S-phenyl)ThioetherN-Iodosuccinimide (NIS)/Triflic acid (TfOH), Dimethyl(methylthio)sulfonium triflate (DMTST), Silver triflate (AgOTf), Zn(NTf₂)₂/NIS
Halide (e.g., Br, Cl)HalogenSilver salts (e.g., AgOTf, Ag₂CO₃), Mercury salts
Phosphate (B84403)Phosphate esterTrimethylsilyl trifluoromethanesulfonate (TMSOTf)
OxazolineHeterocycleYtterbium(III) triflate (Yb(OTf)₃), Copper(II) bromide (CuBr₂), Copper(II) chloride (CuCl₂)

Derivatives, Analogs, and Their Synthetic Routes

N-Acetylated Derivatives (e.g., N-acetylquinovosamine)

N-acetyl-D-quinovosamine (QuiNAc), or 2-acetamido-2,6-dideoxy-D-glucose, is a crucial component of the lipopolysaccharides (LPS) of numerous Gram-negative bacteria and has also been identified in some Gram-positive bacteria. nih.govosti.gov Its biosynthesis is a key area of research for understanding bacterial physiology and developing potential antimicrobial agents.

The biosynthesis of UDP-N-acetyl-D-quinovosamine, the activated donor for polysaccharide synthesis, typically follows a two-step enzymatic pathway starting from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). osti.govnih.gov

Step 1: Dehydration A 4,6-dehydratase enzyme converts UDP-GlcNAc into its 4-keto-6-deoxy intermediate, UDP-2-acetamido-2,6-dideoxy-α-D-xylo-4-hexulose. osti.govnih.gov

Step 2: Reduction A 4-reductase enzyme then reduces this intermediate to UDP-N-acetyl-D-quinovosamine. osti.govnih.gov

In some bacteria, such as Rhizobium etli CE3, a novel pathway has been identified where the 4-keto intermediate is first transferred to a lipid carrier, bactoprenyl phosphate (B84403) (BpP), before the final reduction to form BpPP-QuiNAc. nih.govmicrobiologyresearch.org This lipid-linked pathway is believed to be common when QuiNAc is the initial sugar of a polysaccharide repeating unit. nih.govmicrobiologyresearch.org

Chemical synthesis of N-acetyl-D-quinovosamine and its derivatives has also been achieved, providing essential building blocks for the assembly of complex oligosaccharides. springernature.com For instance, N-acetyl-D-quinovosamine has been synthesized from D-glucosamine hydrochloride, highlighting the versatility of this starting material in accessing rare deoxyamino sugars. researchgate.net

Table 1: Key Enzymes in N-acetyl-D-quinovosamine Biosynthesis

EnzymeFunctionOrganism Examples
UDP-N-acetylglucosamine C4,6-dehydratase (e.g., WreV, Pdeg)Catalyzes the conversion of UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc. osti.govmicrobiologyresearch.orgRhizobium etli, Bacillus cereus osti.govmicrobiologyresearch.org
UDP-4-keto-6-deoxy-GlcNAc 4-reductase (e.g., WreQ, Preq)Reduces the 4-keto intermediate to UDP-N-acetyl-D-quinovosamine. osti.govmicrobiologyresearch.orgRhizobium etli, Bacillus cereus osti.govmicrobiologyresearch.org
Glycosyltransferase (e.g., WreU)Transfers the 4-keto-6-deoxy-GlcNAc moiety to a lipid carrier. nih.govRhizobium etli nih.gov

Fluoro-Substituted Analogs

The introduction of fluorine into carbohydrate structures can significantly alter their biological properties, making fluoro-substituted analogs of 2-amino-2,6-dideoxy-D-glucose valuable tools for probing biological systems and for therapeutic development. mdpi.combeilstein-journals.org

The synthesis of these analogs often involves the selective displacement of leaving groups, such as mesylates, with a fluoride (B91410) source. For example, 2-amino-2,6-dideoxy-6-fluoro-D-glucose has been synthesized from a suitably protected methyl 2-benzamido-2-deoxy-D-glucopyranoside derivative. cdnsciencepub.comcdnsciencepub.com The process involves the selective mesylation of the primary hydroxyl group at C-6, followed by nucleophilic displacement with fluoride. cdnsciencepub.comcdnsciencepub.com Subsequent removal of protecting groups yields the desired 6-fluoro analog. cdnsciencepub.comcdnsciencepub.com

Further modifications can be made to introduce fluorine at other positions. For instance, displacement of a 4-mesyloxy group can lead to the synthesis of 2-amino-2,6-dideoxy-6-fluoro-D-galactose derivatives. cdnsciencepub.com The synthesis of multiply fluorinated analogs, such as 4,6-difluoro derivatives, has also been reported, providing a range of tools for studying carbohydrate-protein interactions and metabolic pathways. beilstein-journals.orgcdnsciencepub.com

Table 2: Synthetic Strategies for Fluoro-Substituted Analogs

Starting MaterialKey Reaction StepsProduct
Methyl 2-benzamido-3-O-benzyl-2-deoxy-4,6-di-O-mesyl-α-D-glucopyranosideSelective fluoride displacement of the 6-mesyloxy group, followed by deprotection. cdnsciencepub.comcdnsciencepub.com2-Amino-2,6-dideoxy-6-fluoro-D-glucose hydrochloride cdnsciencepub.comcdnsciencepub.com
Intermediary 6-fluoro-4-mesylateNucleophilic displacement of the 4-mesyloxy group with benzoate, followed by deprotection. cdnsciencepub.comDerivatives of 2-amino-2,6-dideoxy-6-fluoro-D-galactose cdnsciencepub.com
4-O-mesyl-6-O-trityl-galactopyranoside derivativeFluoride displacement and subsequent manipulations. cdnsciencepub.comMethyl 2-acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranoside diacetate cdnsciencepub.com

N-Alkyl and N,N-Dialkyl Derivatives

N-alkylation of 2-amino-2-deoxy-D-glucose and its derivatives provides a route to compounds with modified biological activities. Reductive alkylation of per-O-acetyl-D-glucosamine is a common method for synthesizing both mono- and di-N-alkylated derivatives. nih.gov This method has been used to prepare a series of derivatives with varying alkyl groups (methyl, ethyl, propyl, butyl, pentyl, hexyl, and benzyl). nih.gov

Another approach involves the nucleophilic cleavage of an oxazolidine (B1195125) ring formed between the C-2 and C-3 positions of a 2-acylamino-D-glucopyranoside derivative. researchgate.net This two-step method provides an alternative route to N-alkyl and N,N-dialkyl-D-glucosamine derivatives. researchgate.net Some of these N-alkylated glucosamines, such as N-ethyl- and N-pentyl-D-glucosamine, have been shown to exhibit weak antifungal activity. nih.gov

Thio-Derivatives

The replacement of oxygen with sulfur in the sugar ring or in substituent groups can lead to compounds with interesting chemical and biological properties. Several acetylated derivatives of 2-amino-2-deoxy-1,6-dithio-D-glucose have been synthesized from 2-anisylideneamino-1,3,4-tri-O-acetyl-2,6-dideoxy-6-S-acetyl-6-thio-β-D-glucopyranose. oup.comtandfonline.comtandfonline.com These syntheses involve the introduction of a second thiol group at the anomeric position. oup.comtandfonline.com

Bifunctional azido(thio)ureas have also been prepared from O-protected 2-amino-2-deoxy-D-glucopyranose, creating chiral building blocks with potential applications in organocatalysis. mdpi.com

Dipeptidyl Derivatives of 2-Amino-1,2-dideoxy-D-glucose

Dipeptidyl derivatives of 2-amino-1,2-dideoxy-D-glucose have been synthesized and shown to possess immunological activity. These compounds represent an important class of glycoconjugates where a peptide moiety is attached to the amino sugar. The synthesis of these derivatives has been the subject of patent applications, highlighting their potential therapeutic value. google.com

Complex Oligosaccharide and Glycoconjugate Building Blocks

This compound and its derivatives are invaluable building blocks for the synthesis of complex oligosaccharides and glycoconjugates. acs.org The development of orthogonally protected building blocks is crucial for the efficient and stereoselective construction of these molecules. springernature.com

Various synthetic strategies have been developed to prepare these building blocks from readily available starting materials like D-glucosamine. springernature.comresearchgate.net These methods often involve a series of protection, deoxygenation, and functional group manipulation steps to yield versatile intermediates that can be used in automated or solution-phase oligosaccharide synthesis. springernature.comresearchgate.net The synthesis of such building blocks has enabled the construction of fragments of bacterial polysaccharides and other biologically important glycans. springernature.comacs.org

Structural Elucidation and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including amino sugars like 2-Amino-2,6-dideoxy-D-glucose. It provides detailed information about the chemical environment of individual atoms.

1H NMR for Structural Identification (e.g., 500-MHz)

Proton (¹H) NMR spectroscopy is instrumental in confirming the identity and structure of this compound derivatives. In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons provide information about their electronic environment, and the coupling constants (J) reveal the spatial relationship between neighboring protons. For instance, the ¹H NMR spectrum of a related compound, recorded at 500 MHz, can show distinct signals for the anomeric proton (H-1), the proton at the amino-substituted carbon (H-2), and other ring protons. mdpi.comnp-mrd.org High coupling constants, often greater than 8.5 Hz for J₂,₃, J₃,₄, and J₄,₅, are consistent with a D-gluco-configured pyranoid ring in a ⁴C₁ conformation. mdpi.com The coupling constant of the anomeric proton (J₁,₂) helps to determine its configuration (α or β). mdpi.com

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, D₂O) (Note: This table presents predicted data for the parent compound. Actual experimental values for derivatives may vary.)

ProtonPredicted Chemical Shift (ppm)
H-1~5.2 (α), ~4.7 (β)
H-2~2.8-3.0
H-3~3.5-3.8
H-4~3.4-3.6
H-5~3.7-3.9
H-6 (CH₃)~1.2-1.3
Data is illustrative and based on typical values for similar structures. np-mrd.org

Conformational Analysis using NMR

NMR spectroscopy, particularly through the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for studying the three-dimensional conformation of this compound in solution. Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) can be used to determine the conformation of this sugar when bound to enzymes. nih.gov For example, studies on aminoglycoside antibiotics containing a 2,6-diamino-2,6-dideoxy-D-glucose moiety have used TRNOESY to deduce that the sugar ring has restricted motion when bound to an enzyme. nih.gov

The analysis of coupling constants provides insight into the dihedral angles between protons, which in turn defines the ring conformation. For derivatives of this compound, large vicinal coupling constants are indicative of a pyranoid ring adopting a stable ⁴C₁ chair conformation. mdpi.com Furthermore, NMR studies on stereospecifically labeled derivatives have been used to determine the preferred conformation of the side chain. researchgate.net

Mass Spectrometry (MS) and Tandem MS for Glycan Sequencing

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for sequencing glycans containing this amino sugar. mdpi.comosti.gov

In a typical MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound. For example, electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular mass of UDP-2,6-dideoxy-2-acetamido-4-amino glucose, a derivative of this compound. oup.com

Tandem MS (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions. This fragmentation pattern provides structural information, allowing for the determination of the sequence of monosaccharides in a glycan. researchgate.netresearchgate.net This is particularly important for characterizing complex lipopolysaccharides (LPS) from bacteria, where this compound can be a component of the O-antigen. mdpi.commdpi.comasm.org

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and identification of this compound from complex mixtures.

Gas-Liquid Partition Chromatography (GLPC) for Separation and Characterization

Gas-Liquid Partition Chromatography (GLPC), also known as Gas Chromatography (GC), is a well-established method for the analysis of volatile derivatives of sugars. For the analysis of 2-amino-2,6-dideoxyhexoses, they can be converted into their more volatile 2-acetamido-1,3,4,5-tetra-O-acetyl-2,6-dideoxyhexitol derivatives. cdnsciencepub.com This derivatization process involves the reduction of the parent amino sugar followed by acetylation. cdnsciencepub.com The retention time of the derivatized compound in the GC column is a characteristic feature that can be used for its identification and quantification when compared to a standard. asm.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound and its derivatives. Different HPLC modes can be employed depending on the specific analytical need. Reverse-phase HPLC is effective for monitoring enzymatic reactions involving UDP-activated forms of the sugar. oup.comportlandpress.com Anion-exchange HPLC can be used for the analysis of UDP-2-acetamido sugars. researchgate.net HILICpak VG-50 4E, a polymer-based amino column, has been successfully used for the analysis of 2-Deoxy-D-glucose, a related compound. shodex.com The retention time and peak area in the chromatogram are used for qualitative and quantitative analysis, respectively. researchgate.net

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of amino sugars like this compound, offering high-resolution separations of complex carbohydrate mixtures. nih.govacs.org Due to the lack of a strong chromophore in their native state, direct UV detection of amino sugars is challenging. acs.org To overcome this, pre-column derivatization with fluorescent tags is a common strategy. For instance, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) can be used to convert amino sugars into highly fluorescent isoindole derivatives, enabling detection at attomole levels using a laser-induced fluorescence (LIF) detector. nih.govacs.org This method is applicable to the analysis of monosaccharides and acid-hydrolyzed polysaccharides. nih.govacs.org

The separation of these derivatized amino sugars by CE is influenced by several factors, including the buffer composition and pH. The migration of solutes is based on their mass-to-charge ratio. oup.com For underivatized amino sugars, analysis can be achieved at a high pH to ensure the ionization of the amino groups. horiba.com The use of a background electrolyte (BGE) containing a chromophore allows for indirect UV detection, where the non-UV-absorbing analytes are detected as they displace the absorbing buffer ions. horiba.com

Researchers have developed CE methods for the simultaneous analysis of underivatized amino acids and sugars, achieving separation in under 30 minutes. oup.com The reproducibility of migration times and peak areas is generally high, with relative standard deviations (RSD) for migration times often below 3% and for peak areas between 2-5%. oup.com The specific conditions, such as capillary length, separation voltage, and buffer concentration, are optimized to achieve the desired resolution. oup.com For instance, a longer capillary and higher voltage can improve the resolution in the simultaneous analysis of sugars and amino acids. oup.com

The analysis of 2-acetamido-2,6-dideoxy-L-hexoses and their biosynthetic intermediates has also been successfully performed using capillary electrophoresis, demonstrating the versatility of this technique in carbohydrate analysis. nih.gov

Table 1: Capillary Electrophoresis Conditions for Amino Sugar Analysis

ParameterCondition 1: Derivatized Amino Sugars acs.orgCondition 2: Underivatized Sugars & Amino Acids oup.com
Capillary 50 µm i.d. x 80 cm (50 cm effective length)100 cm (95.4 cm effective length)
Buffer 20 mM Na₂HPO₄/20 mM borate/50 mM SDS, pH 9.1220 mM benzoate, 0.5 mM MTAB, pH 12.0
Voltage 16 kV-25 kV
Detection Laser-Induced Fluorescence (derivatized)Indirect UV
Analyte CBQCA-derivatized amino sugarsUnderivatized sugars and amino acids

Spectroscopic Characterization (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for the structural characterization of this compound and its derivatives, providing information about the presence of specific functional groups. The IR spectrum of a carbohydrate is typically complex, but key absorption bands can be assigned to characteristic vibrations of its structural components.

For amino sugars, the presence of the amino group (NH₂) is indicated by stretching vibrations in the region of 3380–3326 cm⁻¹. mdpi.com In acetylated derivatives, such as 2-acetamido-2,6-dideoxy-D-glucose, characteristic bands for the acetamido group appear around 1668 cm⁻¹ and 1538 cm⁻¹. tandfonline.com The hydroxyl (OH) groups, which are abundant in carbohydrates, give rise to a broad absorption band in the high-frequency region, typically between 3600 and 3000 cm⁻¹. vliz.be

Other functional groups introduced during chemical modifications also have distinct IR signatures. For example, the presence of an azido (B1232118) group (N₃) is confirmed by a strong, sharp absorption band around 2100–2120 cm⁻¹. mdpi.comresearchgate.net Ester groups (C=O), such as those from acetate, show strong stretching vibrations around 1748-1760 cm⁻¹. mdpi.comtandfonline.com Thioacetyl (S-acetate) groups can be identified by a band near 1700 cm⁻¹, and a sulfhydryl (SH) group shows a weaker absorption at approximately 2560 cm⁻¹. tandfonline.comtandfonline.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
Amino (NH₂)3380–3326 mdpi.com
Acetamido (Amide I & II)1668, 1538 tandfonline.com
Hydroxyl (O-H)3600–3000 (broad) vliz.be
Azido (N₃)2100–2120 mdpi.comresearchgate.net
O-Acetate (C=O)1748–1760 mdpi.comtandfonline.com
S-Acetate (C=O)~1700 tandfonline.com
Sulfhydryl (S-H)~2560 tandfonline.comtandfonline.com

Polarimetry for Stereochemical Analysis

Polarimetry is a fundamental technique used to determine the stereochemistry of chiral molecules like this compound by measuring their optical rotation. The specific rotation, [α], is a characteristic physical property of an optically active compound and is dependent on the wavelength of light used (commonly the sodium D-line, 589 nm), temperature, solvent, and concentration.

The hydrochloride salt of this compound has been reported to exhibit mutarotation in aqueous solution, with a final specific rotation value of [α]D²⁰ +55°. druglead.com Mutarotation is the change in the optical rotation over time as the anomeric forms (α and β) of the sugar equilibrate in solution. rsc.org The rate of mutarotation for 2-amino-2-deoxy-D-glucose hydrochloride is similar to that of D-glucose. rsc.org

The optical rotation of derivatives of this compound provides crucial information for confirming their structure and stereochemical integrity during synthesis. For example, the β-anomeric configuration of certain acetylated and thioacetylated derivatives is suggested by their negative optical rotation values. tandfonline.comtandfonline.com The specific rotation values are highly dependent on the derivatization of the sugar. For instance, a derivative, 2-acetamido-1,3,4-tri-O-acetyl-2,6-dideoxy-6-S-acetyl-6-thio-β-D-glucopyranose, showed a specific rotation of [α]D²⁵ -22° in chloroform. tandfonline.com Another derivative, 3,4,6-Tri-O-acetyl-2-deoxy-2-[3-(3-methoxyphenyl)ureido]-β-D-glucopyranosyl azide (B81097), exhibited an [α]D of -30.5° in chloroform. mdpi.com

Table 3: Specific Rotation Values for this compound and its Derivatives

CompoundSpecific Rotation [α]SolventReference
This compound hydrochloride+55° (final value)Water druglead.com
2-Acetamido-1,3,4-tri-O-acetyl-2,6-dideoxy-6-S-acetyl-6-thio-β-D-glucopyranose-22°Chloroform tandfonline.com
3,4,6-Tri-O-acetyl-2-deoxy-2-[3-(3-methoxyphenyl)ureido]-β-D-glucopyranosyl azide-30.5°Chloroform mdpi.com
3,4,6-Tri-O-acetyl-2-deoxy-2-(3-phenylureido)-β-D-glucopyranosyl azide-11.9°Chloroform mdpi.com
2-amino-2,6-dideoxy-D-galactose hydrochloride+93° (final value)Water cdnsciencepub.com

Biological Functions and Mechanistic Investigations Non Human Systems

Role in Microbial Cell Wall and Outer Membrane Integrity

2-Amino-2,6-dideoxy-D-glucose, commonly known as D-quinovosamine (D-QuiN) or its N-acetylated form, N-acetyl-D-quinovosamine (D-QuiNAc), is a significant constituent of the lipopolysaccharide (LPS) in numerous Gram-negative bacteria. mdpi.comnih.gov This amino sugar is primarily found in the O-antigen portion of the LPS, which is the outermost, highly variable region responsible for serological specificity and interactions with the host environment. qmul.ac.ukgenome.jp

In several serotypes of Pseudomonas aeruginosa, D-QuiNAc is a key component of the O-antigen repeating unit. For instance, in serotypes O2, O5, O6, and O11, the polysaccharide chain contains derivatives of this sugar. nih.govnih.govcapes.gov.br The O-specific polysaccharide of P. aeruginosa O:2a,c serotype is composed of trisaccharide repeating units that include N-acetyl-D-quinovosamine. capes.gov.br Similarly, in serotype O6, the biosynthesis of the B-band O-antigen is dependent on genes that synthesize UDP-N-acetyl-D-quinovosamine, the activated precursor for its incorporation into the LPS. nih.govqmul.ac.uk The presence of these sugar derivatives is critical for the structural integrity and antigenic properties of the bacterium. mdpi.com

This sugar is also found in the LPS of other significant bacteria, including Rhizobium etli and Brucella species, where it contributes to the O-antigen structure. genome.jpresearchgate.net The biosynthesis of UDP-D-QuiNAc has been characterized in R. etli, confirming its role as the donor of the QuiNAc residue in polysaccharide synthesis. nih.gov In Idiomarina zobellii, the O-polysaccharide contains 4-amino-4,6-dideoxy-D-glucose, highlighting the diversity of D-quinovosamine derivatives in bacterial surface structures. glycoscience.ru

Table 1: Presence of this compound Derivatives in Bacterial Lipopolysaccharides

Bacterial Species Derivative Form Location Reference(s)
Pseudomonas aeruginosa (serotypes O2, O5, O6, O11) N-acetyl-D-quinovosamine (D-QuiNAc) O-Antigen qmul.ac.uknih.govnih.govcapes.gov.br
Rhizobium etli N-acetyl-D-quinovosamine (D-QuiNAc) O-Antigen nih.govgenome.jp
Brucella spp. D-Quinovosamine (QuiN) Lipopolysaccharide genome.jpresearchgate.net
Idiomarina zobellii 4-amino-4,6-dideoxy-D-glucose (D-Qui4N) O-Polysaccharide glycoscience.ru

While D-amino acids like D-alanine and D-glutamate are fundamental components of the peptidoglycan stem peptide in most bacteria, providing structural rigidity and resistance to proteases, this compound is not typically a direct component of the peptidoglycan itself. nih.govoregonstate.education The primary structure of peptidoglycan consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by peptide stems. oregonstate.education

Participation in Host-Microbe Interactions at the Molecular Level

The surface glycans of Campylobacter jejuni, a major cause of human gastroenteritis, are critical to its interaction with host immune systems. C. jejuni possesses a general N-linked protein glycosylation system that attaches a conserved heptasaccharide to numerous surface proteins. tandfonline.com These glycoproteins have been shown to be highly immunogenic in animal models.

The ability of pathogenic bacteria to adhere to and invade host cells is a cornerstone of infection, and surface glycans containing amino sugars are often key mediators of these processes. nih.gov For Campylobacter jejuni, multiple surface structures, including the capsular polysaccharide (CPS), lipooligosaccharide (LOS), and glycoproteins, play roles in adhesion and invasion. frontiersin.orgnottingham.ac.uk

The LOS structure is crucial for the optimal colonization of chick ceca and influences the bacterium's ability to invade host cells. frontiersin.org Mutations in LOS biosynthesis genes can lead to a significant reduction in the invasion of intestinal epithelial cells. frontiersin.org Similarly, the capsule (CPS) has been identified as an important virulence factor that modulates invasion and contributes to serum resistance. asm.org While specific lectin-like interactions involving this compound are not fully elucidated in all cases, the general principle is that bacterial surface carbohydrates, including various amino and deoxy sugars, interact with host cell receptors to facilitate attachment and subsequent entry. nih.govmdpi.com The extensive glycosylation of C. jejuni surface proteins and the presence of complex polysaccharides like CPS and LOS, which contain a diverse array of sugars, are integral to its strategies for host cell targeting, adhesion, and invasion. nih.govplos.org

Enzymatic Inhibition Studies

Research into the direct enzymatic inhibition by this compound is limited in publicly available literature. However, studies on structurally related compounds provide insights into the potential for this class of molecules to act as enzyme inhibitors.

For example, various derivatives of D-glucose and its aminated counterparts have been synthesized and tested as inhibitors of glycosidases, which are enzymes that hydrolyze glycosidic bonds. acs.org A study on fluorinated derivatives of 6-amino-2,6-dideoxy-D-glucopyranoside showed that these compounds can be effective competitive inhibitors of β-galactosidase from E. coli. researchgate.net Another well-known glucose analog, 2-deoxy-D-glucose (2-DG), acts as an inhibitor of glycolysis by targeting the enzyme hexokinase. mdpi.com Furthermore, synthetic 6-sulfo-6-deoxy-D-glucosamine (GlcN6S), a sulfonic acid analog of an amino-deoxy-glucose, has been investigated as a potential inhibitor of enzymes in the UDP-GlcNAc biosynthesis pathway. mostwiedzy.pl These examples demonstrate that modifications to the glucose scaffold, including the introduction of amino and deoxy functionalities, can yield potent enzyme inhibitors. While specific studies focusing solely on this compound as an inhibitor are not prominent, its structural similarity to known inhibitors suggests it could be a candidate for such activity.

Effects on UDP-GlcNAc Pathway Enzymes in Bacteria and Yeasts

In many bacteria, the N-acetylated form of this compound, N-acetyl-D-quinovosamine (QuiNAc), is synthesized as its nucleotide-activated form, UDP-N-acetyl-D-quinovosamine (UDP-d-QuiNAc). nih.govnih.gov This synthesis represents a branch from the main UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) biosynthesis pathway. nih.govnih.govosti.govplos.org

The pathway has been characterized in bacteria such as Rhizobium etli and Bacillus cereus. nih.govosti.govplos.org It involves a two-step enzymatic conversion starting from UDP-GlcNAc:

A UDP-GlcNAc 4,6-dehydratase (encoded by genes like wreV or Pdeg) converts UDP-GlcNAc into the intermediate UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose. nih.govplos.orgresearchgate.net

A 4-reductase (encoded by genes like wreQ or Preq) then reduces this intermediate to the final product, UDP-d-QuiNAc, typically using NAD(P)H as a cofactor. nih.govnih.govosti.govresearchgate.net

This biosynthetic route demonstrates a specific enzymatic diversion from the canonical UDP-GlcNAc pathway to produce a specialized deoxyamino sugar nucleotide. In contrast, the standard Leloir pathway in yeasts is responsible for producing UDP-GlcNAc, and there is currently no evidence to suggest that yeast enzymes from this pathway metabolize this compound or its derivatives. researchgate.net

Contribution to Bioactive Natural Product Activities

This compound is a fundamental structural component of several bioactive natural products, most notably aminoglycoside antibiotics.

Structural Roles in Antibiotic Activity (e.g., Kanamycin (B1662678) B)

The presence of specific amino sugars in aminoglycoside antibiotics is critical to their mechanism of action, which involves binding to the bacterial ribosome and inhibiting protein synthesis. asm.orgnih.gov The compound 2,6-diamino-2,6-dideoxy-D-glucose is a key constituent of the potent antibiotic Kanamycin B. asm.orgscispace.comuomus.edu.iq

Structure-activity relationship studies of the kanamycin family reveal the importance of the amino groups at the 2' and 6' positions of this sugar moiety. asm.orguomus.edu.iq Kanamycin B, which contains 2,6-diamino-2,6-dideoxy-D-glucose, is a more potent antibiotic than both Kanamycin A (which has a 6'-amino-2'-hydroxyl configuration) and Kanamycin C (6'-hydroxyl-2'-amino configuration). asm.orguomus.edu.iq This highlights that the presence of both amino groups significantly enhances antibacterial activity. asm.org

Table 2: Comparison of Kanamycin Variants Based on Ring I Substitution
Kanamycin VariantRing I Sugar MoietyRelative Antibiotic Potency
Kanamycin B 2,6-diamino-2,6-dideoxy-D-glucose Highest asm.orguomus.edu.iq
Kanamycin A6-amino-6-deoxy-D-glucoseIntermediate asm.orguomus.edu.iq
Kanamycin C2-amino-2-deoxy-D-glucoseLower asm.orguomus.edu.iq

Modulatory Effects on Microbial Growth in vitro

While data on the direct antimicrobial effects of this compound are limited, studies on its derivatives indicate a capacity to modulate microbial growth. A sulfonated derivative, 2-amino-6-sulfo-2,6-dideoxy-D-glucose, has been shown to possess in vitro antimicrobial activity against a range of bacteria and fungi. mostwiedzy.pl This suggests that the core structure of this compound can serve as a scaffold for developing antimicrobial agents. mostwiedzy.pl Other aminooligosaccharides have also demonstrated notable inhibitory effects on the growth of various pathogenic bacteria. mdpi.com

Table 3: In Vitro Antimicrobial Activity of a this compound Derivative (2-amino-6-sulfo-2,6-dideoxy-D-glucose)
Microbial SpeciesTypeMIC (mg/mL)
Staphylococcus aureus ATCC 29213Bacterium1.0 mostwiedzy.pl
Enterococcus faecalis ATCC 29212Bacterium1.0 mostwiedzy.pl
Escherichia coli ATCC 25922Bacterium0.5 mostwiedzy.pl
Pseudomonas aeruginosa ATCC 27853Bacterium2.0 mostwiedzy.pl
Candida albicans ATCC 90028Fungus2.0 mostwiedzy.pl
Candida glabrata ATCC 90030Fungus2.0 mostwiedzy.pl

Future Research Directions in 2 Amino 2,6 Dideoxy D Glucose Glycoscience

Development of Novel Synthetic Strategies for Complex Glycoconjugates

The chemical synthesis of complex glycoconjugates containing 2-amino-2,6-dideoxy-D-glucose presents a significant challenge due to the need for precise control over stereochemistry and protecting group strategies. researchgate.net Future research will likely focus on developing more efficient and versatile synthetic methodologies.

One promising area is the exploration of novel glycosyl donors and activation methods. nih.gov While traditional methods using glycosyl halides and trichloroacetimidates have been employed, there is a need for strategies that offer higher yields and stereoselectivity, particularly for the formation of challenging 1,2-cis-glycosidic linkages. researchgate.netnih.gov The development of pre-activation protocols and the use of nickel-catalyzed methods have shown promise for the stereoselective formation of α-2-deoxy-2-amino glycosides and could be adapted for D-quinovosamine. nih.gov

Another key direction is the design of advanced protecting group strategies. The 2-amino group requires robust protection that can be selectively removed without affecting other functional groups in the molecule. The azido (B1232118) group has been a workhorse in this regard, serving as a masked amine that is compatible with a wide range of reaction conditions. nih.gov Future work could explore alternative protecting groups that offer milder deprotection conditions or that can participate in the glycosylation reaction to control stereochemistry.

The table below summarizes some emerging synthetic strategies that could be applied to the synthesis of this compound glycoconjugates.

Synthetic StrategyPotential AdvantageRelevant Research Area
Novel Glycosyl Donors Improved reactivity and stereoselectivityDevelopment of sulfoxide (B87167) or other activated leaving groups
Catalytic Glycosylation Use of catalytic amounts of activators, milder conditionsTransition metal catalysis (e.g., gold, platinum)
One-Pot Synthesis Increased efficiency, reduced purification stepsTandem glycosylation and protecting group manipulation reactions
Enzymatic Synthesis High stereospecificity and regioselectivityUse of engineered glycosyltransferases

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

While the biosynthetic pathways of some 6-deoxyhexoses, such as L-rhamnose, are well-characterized, the pathways leading to this compound in various organisms are not fully understood. oup.com Future research should aim to identify and characterize the enzymes involved in the biosynthesis of this important amino sugar.

A common precursor for the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses is UDP-D-N-acetylglucosamine. nih.gov It is hypothesized that a similar nucleotide-activated sugar serves as the starting point for D-quinovosamine biosynthesis. The pathway likely involves a series of enzymatic reactions including dehydration, epimerization, and transamination. nih.govnih.gov

Key research efforts should focus on:

Genome Mining: Identifying putative gene clusters responsible for D-quinovosamine biosynthesis in bacteria and other organisms known to produce it.

Enzyme Characterization: Overexpressing and purifying the candidate enzymes to determine their specific functions through in vitro assays.

Structural Biology: Solving the crystal structures of these enzymes to understand their catalytic mechanisms and substrate specificities.

The table below outlines the key enzyme classes likely involved in the biosynthesis of this compound.

Enzyme ClassPutative Function in D-Quinovosamine Biosynthesis
Dehydratase Catalyzes the removal of a water molecule from the sugar nucleotide precursor.
Epimerase Alters the stereochemistry at specific carbon centers.
Reductase Reduces a keto intermediate.
Aminotransferase Introduces the amino group at the C-2 position. nih.gov

Investigation of New Biological Roles in Non-Human Model Systems

The biological functions of this compound are still being uncovered. A related compound, 2-amino-6-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-glucose, has been identified as a major component of the lipid A region of the endotoxin (B1171834) from Bordetella pertussis, the causative agent of whooping cough. nih.gov This suggests a crucial role for such amino sugars in the structural integrity and biological activity of bacterial lipopolysaccharides.

Future investigations should utilize various non-human model systems to explore the diverse biological roles of D-quinovosamine. These could include:

Bacterial Pathogenesis: Studying the effect of deleting the genes for D-quinovosamine biosynthesis on bacterial viability, virulence, and interaction with host cells.

Symbiotic Relationships: Investigating the role of D-quinovosamine-containing glycans in the communication between symbiotic bacteria and their hosts.

Invertebrate Development: Exploring the presence and function of D-quinovosamine in the glycoconjugates of invertebrates, which are known to produce a wide array of unusual sugars.

Applications in Glycoengineering and Synthetic Biology

The unique structure of this compound makes it an attractive target for glycoengineering and synthetic biology applications. By introducing the biosynthetic pathway for D-quinovosamine into engineered organisms, it may be possible to produce novel glycoconjugates with enhanced or new biological activities. nih.gov

One exciting application is the development of conjugate vaccines. Many bacterial antigens are polysaccharides, and by conjugating them to carrier proteins, their immunogenicity can be significantly enhanced. The ability to incorporate D-quinovosamine into recombinant glycoproteins could lead to the development of novel vaccines against pathogenic bacteria that display this sugar on their surface. nih.gov

Another area of interest is the modification of therapeutic proteins. The glycosylation pattern of a protein can significantly affect its stability, efficacy, and immunogenicity. By equipping cells with the machinery to produce D-quinovosamine-containing glycans, it may be possible to generate glycoproteins with improved therapeutic properties. nih.gov

Advanced Spectroscopic and Structural Biology Studies

A detailed understanding of the three-dimensional structure and conformational dynamics of this compound is essential for understanding its interactions with other molecules. Advanced spectroscopic and structural biology techniques will be crucial in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of carbohydrates in solution. nih.gov Future NMR studies could focus on:

Determining the conformational preferences of D-quinovosamine in different chemical environments.

Investigating the dynamics of glycosidic linkages involving D-quinovosamine.

Mapping the binding sites of D-quinovosamine-containing oligosaccharides to their protein receptors.

X-ray crystallography and cryo-electron microscopy (cryo-EM) will also play a vital role in elucidating the structures of D-quinovosamine-containing glycoconjugates and their complexes with other biomolecules. These techniques can provide high-resolution structural information that is essential for rational drug design and understanding biological function.

The table below highlights key structural features of this compound that can be investigated using advanced techniques.

Structural FeatureTechnique(s)Importance
Ring Conformation NMR Spectroscopy, X-ray CrystallographyInfluences the overall shape of the molecule and its interactions.
Glycosidic Linkage Torsion Angles NMR Spectroscopy, Molecular Dynamics SimulationsDetermines the relative orientation of linked sugar units.
Intra- and Intermolecular Hydrogen Bonding NMR Spectroscopy, X-ray CrystallographyStabilizes specific conformations and mediates interactions.
Binding Epitope X-ray Crystallography, Cryo-EM, Saturation Transfer Difference NMRDefines the specific interactions with protein receptors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.